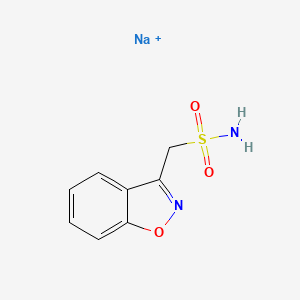
3-(Sulfamoylmethyl)-1,2-benzisoxazole sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zonisamidesodium is synthesized through a series of chemical reactions starting from 1,2-benzisoxazoleThe process typically involves the use of reagents such as sodium benzoate, citric acid monohydrate, and tri-sodium phosphate . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of zonisamidesodium involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediate compounds, followed by purification steps such as crystallization and filtration. The final product is then formulated into various dosage forms, including capsules and oral suspensions .
Análisis De Reacciones Químicas
Types of Reactions
Zonisamidesodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzisoxazole compounds.
Aplicaciones Científicas De Investigación
Zonisamidesodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of zonisamidesodium involves the inhibition of voltage-sensitive sodium channels and T-type calcium channels. This dual mechanism reduces the repetitive firing of neurons and stabilizes neuronal membranes, thereby preventing seizures . The compound also modulates the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, further contributing to its anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: Another sulfonamide derivative used as a diuretic and anticonvulsant.
Topiramate: A sulfamate-substituted monosaccharide with anticonvulsant properties.
Lamotrigine: A phenyltriazine derivative used in the treatment of epilepsy and bipolar disorder.
Uniqueness of Zonisamidesodium
Zonisamidesodium is unique due to its dual mechanism of action, which involves both sodium and calcium channel inhibition. This makes it effective in patients who are resistant to other antiepileptic drugs. Additionally, its long half-life allows for once-daily dosing, improving patient compliance .
Propiedades
Fórmula molecular |
C8H8N2NaO3S+ |
|---|---|
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
sodium;1,2-benzoxazol-3-ylmethanesulfonamide |
InChI |
InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12);/q;+1 |
Clave InChI |
QVADSMGRZHVGPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


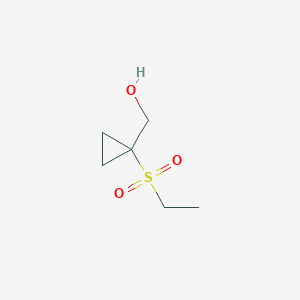

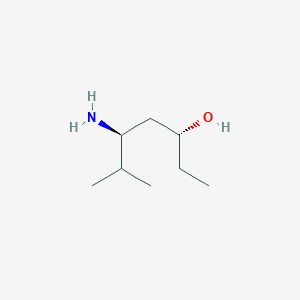
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)
![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)
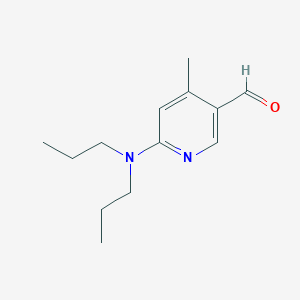
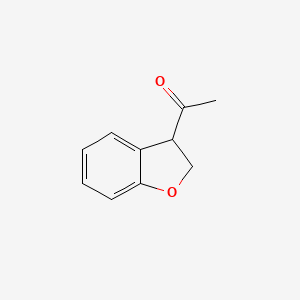
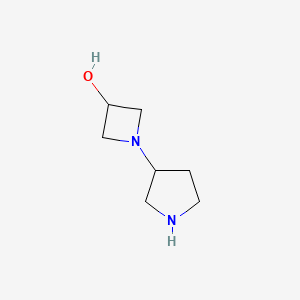




![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13000716.png)

